![molecular formula C17H21NO5S B4540124 3-butyl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4540124.png)
3-butyl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Description
Synthesis Analysis
The synthesis of thiazolidine-diones involves strategic chemical routes that typically include Knoevenagel condensation and alkylation processes. For example, the synthesis of various thiazolidine-dione derivatives, including those with specific substituents like the 3-butyl and 2,4,5-trimethoxybenzylidene groups, has been reported through cost-effective methodologies that demonstrate the compound's potential for scalability and diversification (Sohda et al., 1982); (Holota et al., 2022).
Molecular Structure Analysis
The molecular structure of thiazolidine-diones, including the target compound, has been characterized using various spectroscopic techniques like NMR, IR, and X-ray diffraction, providing detailed insights into their conformation and stereochemistry. The envelope conformation of the thiazolidine-1,4-dione ring and its substituents' orientation significantly influence the compound's chemical behavior and biological activity (Wang, Xu, & Sun, 2010).
Chemical Reactions and Properties
Thiazolidine-diones undergo various chemical reactions, including Knoevenagel condensation and alkylation, allowing for the synthesis of a wide array of derivatives. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activities (Sohda et al., 1982).
Physical Properties Analysis
The physical properties of thiazolidine-diones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The specific physical properties of "3-butyl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione" would depend on its conformation and substituents, contributing to its stability and reactivity.
Chemical Properties Analysis
The chemical properties of thiazolidine-diones are characterized by their reactivity towards various chemical agents and conditions. These properties are essential for their potential use in chemical syntheses and biological applications. The presence of the thiazolidine-dione core imparts a unique reactivity pattern, allowing for selective chemical transformations and modifications (Sohda et al., 1982).
properties
IUPAC Name |
(5Z)-3-butyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-5-6-7-18-16(19)15(24-17(18)20)9-11-8-13(22-3)14(23-4)10-12(11)21-2/h8-10H,5-7H2,1-4H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUDFBHMUOAFAW-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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